1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

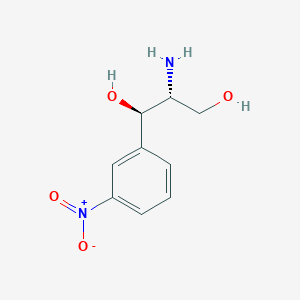

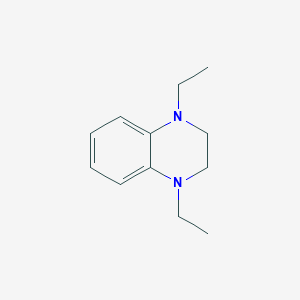

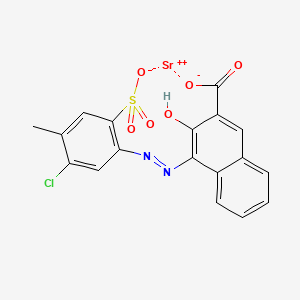

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline, also known as DEetQ, is a bicyclic nitrogen-containing compound. It consists of a quinoxaline ring system with two ethyl substituents . The molecular formula is C12H18N2 and the molecular weight is 190.290 .

Synthesis Analysis

This compound can be synthesized in several ways, including the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid. Another method involves the reductive alkylation of 1 with sodium borohydride and glacial acetic acid in dry toluene to yield this compound .Molecular Structure Analysis

The compound has a decided structure . The InChI key is VIPKQVRVQSOXGZ-UHFFFAOYSA-N . The SMILES representation is CCN1CCN(CC)c2ccccc12 .Chemical Reactions Analysis

This compound can be analyzed using a range of analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).Physical and Chemical Properties Analysis

This compound is a yellow liquid at room temperature with a boiling point of 234-235°C. It is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water.Aplicaciones Científicas De Investigación

Synthesis of Novel Coumarin Dyes : 1,4-Diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde, a derivative, has been used to synthesize novel coumarin compounds. These compounds exhibit orange hue, brilliant fluorescence, and high thermal stability, making them potentially useful in dye applications (Jagtap, Satam, Rajule, & Kanetkar, 2009).

Fluorescent Probe for Biothiols : A derivative, 1,4-diethyl-7-(3-pyridin-2-yl-acroyloyl)-1,2,3,4-tetrahydro-5-oxa-1,4-diazaanthracen-6-one, acts as a fluorescent probe for biothiols detection. This probe, emitting in the near-infrared region, has been used successfully for imaging intracellular thiols in living cells (Chen et al., 2015).

Antinociceptive and Antioxidant Activities : 2,3-Bis-(2-oxoylidene)-1,2,3,4-tetrahydroquinoxalines have shown antinociceptive activity and antioxidant properties. One specific compound exhibited greater antinociceptive activity than metamizole sodium, a pain reliever, and demonstrated significant antioxidant activity (Zykova, Odegova, Karmanova, & Makhmudov, 2015).

Asymmetric Hydrogenation for Pharmaceutical Applications : Optically pure tetrahydroquinoxaline derivatives, synthesized through the asymmetric hydrogenation of quinoxalines, have potential in pharmaceutical applications, such as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein (Tang et al., 2009).

Synthesis of New Rhodamine Dyes : New rhodamine dyes containing 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline show longer absorption and emission wavelengths and large Stokes shifts, making them useful in dye and pigment applications (Tian, Bao-zhu, & Zhang, 2013).

Detection of Nitroaromatics : A 1,2,3,4-tetrahydroquinoxaline derivative has been developed for the fluorescence-based detection of nitroaromatic compounds, demonstrating potential in chemical sensing applications (Fu, Zhang, Liu, & Guo, 2018).

Mecanismo De Acción

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has been shown to exhibit several important biological properties. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Safety and Hazards

Studies have shown that 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has a low toxicity profile. In a study on rats, no significant toxicity was observed at doses of up to 100 mg/kg/day of DEetQ.

Direcciones Futuras

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is often used in combination with squaric acid to form tetrahydroquinoxaline based squaraine dyes . Future directions for research on DEetQ could include the development of more potent and selective NMDA receptor antagonists and the evaluation of their therapeutic potential in treating cognitive disorders.

Propiedades

IUPAC Name |

1,4-diethyl-2,3-dihydroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPKQVRVQSOXGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C2=CC=CC=C21)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)